

CHRG01: A Technical Deep Dive into a Promising Antimicrobial Peptide

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Compound of Interest

Compound Name: CHRG01

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Abstract

CHRG01, a synthetic 14-amino acid peptide derived from human β -defensin-3 (hBD-3), has emerged as a potent antimicrobial agent with a distinct mechanism of action. This document provides a comprehensive technical review of the existing research on **CHRG01**, summarizing its antimicrobial efficacy, detailing its mode of action, and outlining the experimental protocols used in its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-infective therapies.

Introduction

The rise of antibiotic resistance necessitates the development of new therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and low propensity for inducing resistance. **CHRG01** is a derivative of hBD-3, a naturally occurring human defensin.^[1] Structurally, **CHRG01** is a linear peptide composed of 14 amino acids where the cysteine residues of the parent molecule have been replaced by serine, eliminating the disulfide bonds that characterize hBD-3.^{[1][2]} This modification results in a small, less complex peptide that retains significant antimicrobial properties.^[1] In solution, **CHRG01** adopts a random coil conformation.^{[1][2]}

Antimicrobial Activity and Efficacy

CHRG01 has demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria.[3][4] Its efficacy is often quantified by the lethal concentration required to kill 90% of the bacterial population (LC90). The antimicrobial activity of **CHRG01** is influenced by its net positive charge of +8.[5]

Microorganism	Strain	LC90 (µg/mL)	Salt Conditions	Reference
Escherichia coli	ATCC 25922	~1	Standard	[5]
Staphylococcus aureus	ATCC 29213	~1	Standard	[5]
Pseudomonas aeruginosa	PAO1	~4	Standard	[5]
Enterococcus faecium	1438	Inactive	Standard	[5]
E. coli	ATCC 25922	Decreased Activity	150 mM NaCl	[5]
S. aureus	ATCC 29213	Decreased Activity	150 mM NaCl	[5]
E. coli	ATCC 25922	Decreased Activity	1 mM MgCl ₂ + 2 mM CaCl ₂	[5]
S. aureus	ATCC 29213	Decreased Activity	1 mM MgCl ₂ + 2 mM CaCl ₂	[5]

Mechanism of Action

The primary mechanism of action for **CHRG01** is the disruption and permeabilization of bacterial cell membranes, leading to cell death.[1][2] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane.[5]

Membrane Pore Formation

Experimental evidence from scanning electron microscopy (SEM) and confocal microscopy has shown that **CHRG01** induces the formation of pores in bacterial membranes.[1][2] Further biophysical studies using small-angle X-ray scattering (SAXS) have revealed that **CHRG01** induces a negative Gaussian curvature in lipid bilayers, a structural change conducive to pore formation.[1][2]

Mast Cell Activation

In addition to its direct antimicrobial activity, **CHRG01** has been shown to activate human mast cells through the Mas-related gene-X2 (MrgX2), a G protein-coupled receptor (GPCR).[6] This activation leads to mast cell degranulation and the release of intracellular calcium.[6][7] Interestingly, this activation is resistant to inhibition by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6] This suggests that **CHRG01** could maintain its immunomodulatory functions even in the presence of bacterial endotoxins.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **CHRG01**.

Antimicrobial Susceptibility Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) and lethal concentration (LC) of **CHRG01** against various microorganisms.

- Microorganism Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).[5]
- Dilution: Dilute the bacterial culture to a concentration of 10^6 Colony Forming Units (CFU)/mL in 10 mM potassium phosphate buffer containing 1% Tryptic Soy Broth (pH 7.4).[5]
- Peptide Preparation: Prepare serial dilutions of **CHRG01** in the same buffer.
- Incubation: In a 96-well microtiter plate, mix the bacterial suspension with the peptide dilutions. Incubate the plate for a defined period (e.g., 16-20 hours) at 37°C.[4]
- Assessment of Growth: Determine bacterial growth by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that inhibits visible growth.[4]

- Determination of LC90: To determine the lethal concentration, plate aliquots from wells with no visible growth onto agar plates. The LC90 is the lowest peptide concentration that results in a 90% reduction in CFU compared to the initial inoculum.[5]

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the morphological changes in bacteria upon treatment with **CHRG01**.

- Treatment: Incubate bacteria with a lethal concentration of **CHRG01** for a specified time.
- Fixation: Fix the bacterial cells with a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer).
- Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
- Drying: Critical point dry the samples.
- Coating: Sputter-coat the dried samples with a conductive material (e.g., gold-palladium).
- Imaging: Visualize the samples using a scanning electron microscope.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of **CHRG01** in solution.

- Sample Preparation: Dissolve **CHRG01** in a suitable buffer (e.g., phosphate buffer).
- Measurement: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-250 nm) using a CD spectrometer.
- Analysis: Analyze the resulting spectrum to determine the proportions of different secondary structural elements (e.g., α -helix, β -sheet, random coil).

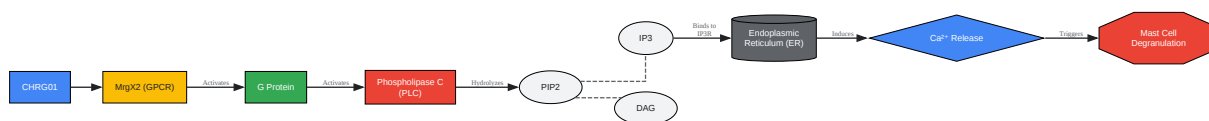
Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration in mast cells upon stimulation with **CHRG01**.

- Cell Loading: Load mast cells (e.g., LAD2 cells or RBL-2H3 cells transfected with MrgX2) with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[6][7]
- Stimulation: Stimulate the loaded cells with **CHRG01** at various concentrations.[7]
- Measurement: Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium levels.[7]

Visualizations

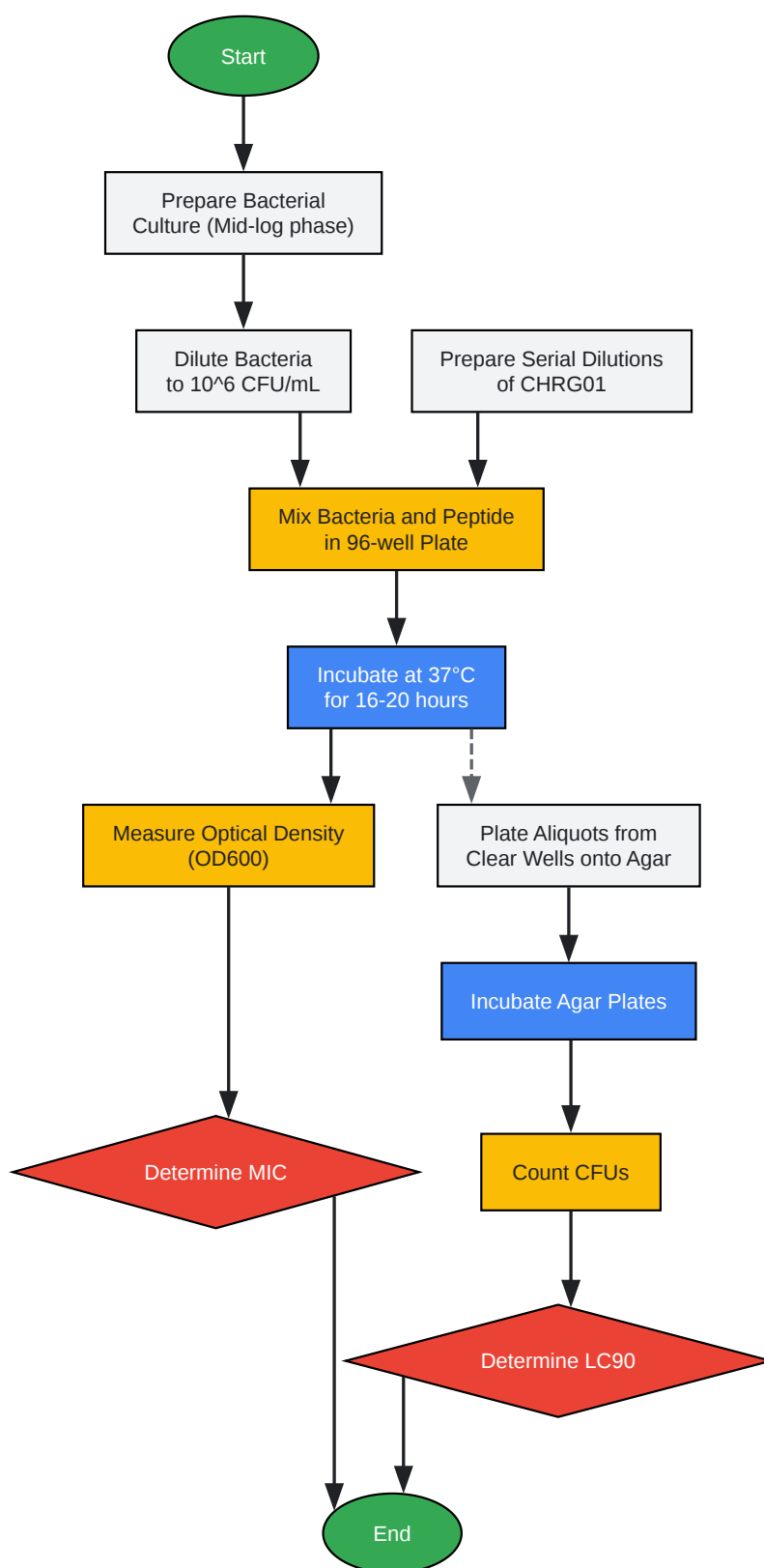
Signaling Pathway of CHRG01-Induced Mast Cell Activation



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Caption: **CHRG01** signaling in mast cells via the MrgX2 receptor.

Experimental Workflow for Antimicrobial Susceptibility Testing



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Caption: Workflow for determining MIC and LC90 of **CHR01**.

Conclusion and Future Directions

CHRG01 is a promising antimicrobial peptide with a well-defined mechanism of action. Its potent bactericidal activity, coupled with its ability to modulate the host immune response, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, toxicological profiling, and formulation development to translate the potential of **CHRG01** into a clinically viable therapeutic. The resistance of its immunomodulatory activity to LPS inhibition warrants further investigation, as this could be a significant advantage in treating Gram-negative infections.

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